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Compound of Interest

Imidazo[1,2-a]pyridine-6-boronic
Compound Name: o
aci

cat. No.: B1387057

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry,
forming the structural basis for a multitude of pharmacologically active agents.[1][2] Its rigid,
bicyclic structure and unique electronic properties make it an ideal framework for designing
molecules that can interact with high specificity at biological targets. Compounds incorporating
this moiety have demonstrated a wide array of therapeutic activities, including anticancer, anti-
inflammatory, antiviral, and anxiolytic effects.[1] The functionalization of this core is therefore a
critical endeavor in the hit-to-lead optimization phase of drug discovery. Imidazo[1,2-
a]pyridine-6-boronic acid has emerged as a key building block, enabling chemists to
efficiently introduce this valuable scaffold into complex molecular architectures through robust
and versatile cross-coupling methodologies.

Core Compound Properties

Imidazo[1,2-a]pyridine-6-boronic acid is a stable, solid reagent that serves as a linchpin in
synthetic chemistry. Its fundamental properties are summarized below, providing the
foundational data required for its effective use in a research setting.
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Property Value References
Molecular Formula C7H7BN20:2 [3]

Molecular Weight 161.96 g/mol [3114]

CAS Number 913835-63-9 [31[5]

White to off-white or yellow-
Appearance [3]
brown powder

Purity Typically 295% (HPLC) [3]

Store at 0-8°C; for long-term
N stability, store under an inert
Storage Conditions ) [3]
atmosphere in a freezer

(-20°C)

Mechanism of Action and Synthetic Utility: The
Suzuki-Miyaura Coupling

The primary utility of Imidazo[1,2-a]pyridine-6-boronic acid lies in its application as a
nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[3][6] This Nobel Prize-
winning, palladium-catalyzed reaction is one of the most powerful methods for creating carbon-
carbon (C-C) bonds, particularly for linking aromatic rings (biaryl synthesis).[6][7]

The choice of a boronic acid derivative is causal to the reaction's success and broad adoption.
Boronic acids are generally stable to air and moisture, possess low toxicity, and the byproducts
of the reaction are typically inorganic and easily removed, simplifying product purification.[6]
The reaction mechanism, while complex, proceeds through a well-established catalytic cycle
involving oxidative addition, transmetalation, and reductive elimination. The boronic acid
functional group is critical for the transmetalation step, where the organic moiety is transferred
from boron to the palladium catalyst.[8]

This capability is paramount in drug development, where the modular assembly of complex
molecules is required to explore structure-activity relationships (SAR). For instance, by
coupling Imidazo[1,2-a]pyridine-6-boronic acid with various (hetero)aryl halides, researchers
can rapidly generate libraries of novel compounds for biological screening.[1][9] This approach
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has been instrumental in the development of novel kinase inhibitors, particularly targeting

pathways like PI3K, which are frequently dysregulated in cancer.[2][9]
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Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 6-Aryl-
Imidazo[1,2-a]pyridine Derivative
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This protocol describes a general, self-validating procedure for the Suzuki-Miyaura coupling of
Imidazo[1,2-a]pyridine-6-boronic acid with a representative aryl bromide.

Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction,
which serves as a foundational method for library generation in drug discovery.

Materials:

e Imidazo[1,2-a]pyridine-6-boronic acid (1.0 equiv)

e Aryl bromide (Ar-Br) (1.1 equiv)

o Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 equiv)
e Sodium Carbonate (Na2COs3) (2.0 equiv)

e 1,2-Dimethoxyethane (DME)

» Deionized Water

o Ethyl Acetate

e Brine

¢ Anhydrous Magnesium Sulfate (MgSOa)

e Round-bottom flask, condenser, magnetic stirrer, heating mantle, and inert gas (Argon or
Nitrogen) supply.

Methodology:
o Reaction Setup (Self-Validation Checkpoint 1):

o To a round-bottom flask equipped with a magnetic stir bar, add Imidazo[1,2-a]pyridine-6-
boronic acid, the selected aryl bromide, and sodium carbonate.

o The use of an inert atmosphere is critical. Purge the flask with argon or nitrogen for 5-10
minutes. This prevents the oxidation and deactivation of the Pd(0) catalyst, a common
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failure point in cross-coupling reactions. The visual integrity of the catalyst (typically a
yellow powder) should be maintained.

o Catalyst and Solvent Addition:

o Under a positive pressure of inert gas, add the tetrakis(triphenylphosphine)palladium(0)
catalyst.

o Add DME and water in a 2:1 ratio to dissolve the reactants. The biphasic solvent system is
crucial; the base is soluble in the aqueous phase, while the organic reactants and catalyst
reside primarily in the organic phase, facilitating the reaction at the interface.[10]

o Reaction Execution (Self-Validation Checkpoint 2):
o Fit the flask with a condenser and heat the mixture to 75-85°C with vigorous stirring.

o Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS). A successful reaction is indicated by the
consumption of the limiting starting material (the boronic acid) and the appearance of a
new, less polar spot (the product). The reaction is typically complete within 3-6 hours.[10]

e Work-up and Extraction:
o Once the reaction is complete, cool the mixture to room temperature.
o Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel.
o Separate the layers. Extract the agueous layer twice more with ethyl acetate.

o Combine the organic layers and wash with brine. This step removes residual water and
inorganic salts.

e Drying and Isolation (Self-Validation Checkpoint 3):

o Dry the combined organic phase over anhydrous magnesium sulfate. The drying agent
should be free-flowing, not clumped, indicating sufficient drying.
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o Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude
product.

o Purification:

o Purify the crude solid by flash column chromatography on silica gel using an appropriate
eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure 6-aryl-
imidazo[1,2-a]pyridine product.

o Characterize the final product using *H NMR, 13C NMR, and HRMS to confirm its structure
and purity, validating the success of the synthesis.

Conclusion

Imidazo[1,2-a]pyridine-6-boronic acid is more than a chemical reagent; it is an enabling tool
for innovation in medicinal chemistry. Its stability, reactivity, and versatility in the Suzuki-Miyaura
coupling reaction provide researchers with a reliable and efficient method to synthesize novel
molecular entities.[1][3] As the demand for targeted therapeutics continues to grow, the
strategic application of such well-defined building blocks will remain fundamental to the
discovery of the next generation of medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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